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Compound of Interest

Compound Name: (R)-(+)-2-Chloropropionic acid

Cat. No.: B014742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
(+)-2-Chloropropionic acid, a chiral building block of significant interest in pharmaceutical and

chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for (R)-(+)-2-Chloropropionic acid is summarized in the

tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

12.0 Singlet (broad) - 1H -COOH

4.40 Quartet 6.7 1H -CH(Cl)-

1.66 Doublet 6.7 3H -CH₃

Solvent: CDCl₃
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type Assignment

176.0 Quaternary -COOH

52.0 Methine -CH(Cl)-

20.9 Methyl -CH₃

Solvent: CDCl₃[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Description of Absorption Functional Group

2500-3300 Broad O-H stretch (Carboxylic acid)

1710-1760 Strong C=O stretch (Carboxylic acid)

Technique: Neat or Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data
m/z Interpretation

108/110
Molecular ion peak [M]⁺ (showing isotopic

pattern for Chlorine)

63 [M-COOH]⁺

45 [COOH]⁺

Technique: Typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with

electron ionization.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are provided in

this section. These protocols are based on standard laboratory practices for the analysis of

small, chiral organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A solution of (R)-(+)-2-Chloropropionic acid is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise

ratio.

The data is processed using an appropriate software (e.g., MestReNova, TopSpin),

including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

Proton decoupling is applied to simplify the spectrum to single lines for each carbon

environment.

A larger number of scans (typically 128 or more) are required due to the lower natural

abundance of ¹³C.

The data is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation (Neat):

A drop of liquid (R)-(+)-2-Chloropropionic acid is placed directly onto the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory.

Alternatively, for a transmission spectrum, a thin film of the liquid is pressed between two

salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty ATR crystal or salt plates is recorded.

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction (GC-MS):

A dilute solution of (R)-(+)-2-Chloropropionic acid in a volatile organic solvent (e.g.,

dichloromethane or ether) is prepared.

A small volume (e.g., 1 µL) of the solution is injected into a Gas Chromatograph (GC)

coupled to a Mass Spectrometer (MS).

The GC separates the compound from the solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a common method, where the molecules are
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bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting positively charged molecular ions and fragment ions are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Detection and Data Analysis: The detector records the abundance of each ion, generating a

mass spectrum that shows the relative intensity of different fragments.

Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a chemical compound like

(R)-(+)-2-Chloropropionic acid is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b014742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for (R)-(+)-2-Chloropropionic Acid

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Analysis

Structural Elucidation

(R)-(+)-2-Chloropropionic Acid

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants Absorption Bands Mass-to-Charge Ratios,

Fragmentation Pattern

Confirmation of
Molecular Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data and Analysis of (R)-(+)-2-
Chloropropionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014742#r-2-chloropropionic-acid-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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